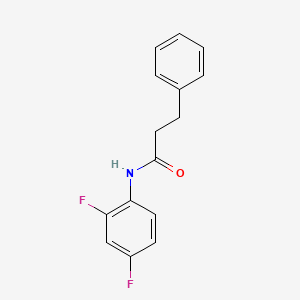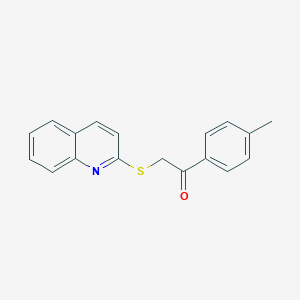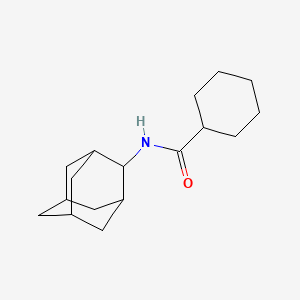
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide, also known as PHP14, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide exerts its effects by modulating various signaling pathways in cells. In cancer cells, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide induces apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. In neurodegenerative diseases, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide protects neurons by activating the Nrf2 pathway and inhibiting the NF-κB pathway. Additionally, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been shown to have various biochemical and physiological effects in cells. In cancer cells, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide induces apoptosis, inhibits cell proliferation, and inhibits tumor growth. In neurodegenerative diseases, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide protects neurons from oxidative stress and improves cognitive function. Additionally, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide in lab experiments is its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Additionally, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been shown to have low toxicity in animal studies. However, one limitation of using 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide in lab experiments is its relatively low solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for research on 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide. One area of interest is the development of more efficient synthesis methods for 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide. Additionally, further studies are needed to investigate the potential therapeutic applications of 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide in various fields, including cancer research, neurodegenerative diseases, and inflammation. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide, which may provide insights into its potential clinical applications. Finally, studies are needed to investigate the potential synergistic effects of 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide with other compounds, which may enhance its therapeutic efficacy.
合成方法
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide can be synthesized using a multi-step process that involves the reaction of 4-phenoxyaniline with piperidine-1-carbothioamide in the presence of a base. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide.
科学研究应用
4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In neurodegenerative diseases, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been shown to protect neurons from oxidative stress and improve cognitive function. Additionally, 4-hydroxy-N-(4-phenoxyphenyl)-1-piperidinecarbothioamide has been studied for its anti-inflammatory properties, which may have potential applications in treating inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
4-hydroxy-N-(4-phenoxyphenyl)piperidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-15-10-12-20(13-11-15)18(23)19-14-6-8-17(9-7-14)22-16-4-2-1-3-5-16/h1-9,15,21H,10-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWTUAYDLFXMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(4-phenoxyphenyl)piperidine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)




![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)
![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5767500.png)
![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)